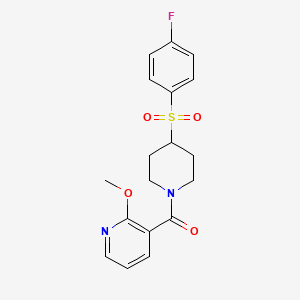

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone

Description

The compound "(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone" features a piperidine core substituted with a 4-fluorophenyl sulfonyl group at the 4-position and a 2-methoxypyridin-3-yl methanone moiety at the 1-position. Its structure combines electron-withdrawing (sulfonyl, fluorine) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(2-methoxypyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-25-17-16(3-2-10-20-17)18(22)21-11-8-15(9-12-21)26(23,24)14-6-4-13(19)5-7-14/h2-7,10,15H,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPCABSMUGPDCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring and the fluorophenyl sulfonyl group. The key steps include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Fluorophenyl Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

Coupling with Methoxypyridine: The final step involves coupling the piperidine derivative with a methoxypyridine moiety under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine or pyridine rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions for substitution reactions may involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various therapeutic areas.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl sulfonyl group and the piperidine ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its hybrid sulfonyl-pyridine-piperidine architecture. Key structural analogs from the evidence include:

- Sulfonyl vs. Nitro-substituted sulfonyl compounds (e.g., 4k) exhibit enzyme inhibitory activity, suggesting the target may share similar pharmacological traits .

- Aromatic Moieties : The 2-methoxypyridine group distinguishes the target from analogs with simple phenyl (3aa) or nitrophenyl (4k) substituents. This moiety may improve solubility or target affinity via π-π stacking or hydrogen bonding .

Pharmacological and Physicochemical Properties

- Electron-Withdrawing Effects: The 4-fluorophenyl sulfonyl group increases acidity and metabolic stability compared to non-sulfonyl analogs (e.g., 3aa) .

- Bioactivity Potential: Nitro-substituted sulfonamides (e.g., 4k) show carbonic anhydrase I inhibition (), implying the target compound may interact with similar enzyme active sites .

- Solubility and Bioavailability : The 2-methoxy group on pyridine could enhance aqueous solubility relative to purely hydrophobic aryl groups (e.g., 4-trifluoromethylphenyl in CID-24791139) .

Biological Activity

The compound (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone, often referred to as a piperidine derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 401.46 g/mol. The structure features a piperidine ring substituted with a sulfonyl group and a methanone moiety, which are critical for its biological interactions.

Antibacterial Activity

Research indicates that piperidine derivatives exhibit varying degrees of antibacterial activity. A study on related compounds demonstrated moderate to strong inhibition against Salmonella typhi and Bacillus subtilis, suggesting that the sulfonyl and piperidine groups contribute positively to antibacterial efficacy .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate to Strong |

| Compound B | Bacillus subtilis | Moderate to Strong |

| Compound C | Escherichia coli | Weak to Moderate |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. In silico studies suggest that the sulfonamide moiety enhances binding affinity, which is crucial for effective inhibition. For instance, certain derivatives have shown IC50 values as low as 2.14 µM against AChE, indicating potent inhibitory action .

The mechanism through which this compound exerts its biological effects can be attributed to:

- Receptor Binding : The compound's ability to interact with various receptors, particularly serotonin and adrenergic receptors, has been documented in related studies .

- Enzyme Interaction : The structural features allow for effective binding to target enzymes, disrupting their normal function and leading to therapeutic effects.

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings:

- Anticancer Activity : A derivative similar in structure was evaluated for anticancer properties in vitro, showing significant cytotoxic effects on cancer cell lines, which could be attributed to the inhibition of specific signaling pathways involved in tumor growth .

- Neurological Applications : Compounds with similar piperidine structures have been investigated for their neuroprotective properties, indicating potential use in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Q & A

Q. What are the optimal synthetic routes for (4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Sulfonylation of 4-fluorophenylpiperidine using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl-piperidine intermediate .

- Step 2: Coupling with 2-methoxy-3-pyridinecarboxylic acid via amide bond formation using carbodiimide reagents (e.g., EDC/HOBt) .

- Yield Optimization: Purification via column chromatography (silica gel, gradient elution with hexane/EtOAc) and recrystallization from ethanol improves purity (>95%) and yield (up to 78% for analogous compounds) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Exact mass calculated for C19H20FN2O4S: 403.1092 (observed: 403.1095) .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating its biological activity, and how do structural features influence potency?

Methodological Answer:

- Kinase Inhibition Assays: Test against kinases (e.g., PI3K, EGFR) using fluorescence polarization assays. The 4-fluorophenylsulfonyl group enhances binding to hydrophobic kinase pockets, while the methoxypyridine moiety improves solubility .

- Cellular Viability Assays: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). EC50 values correlate with substituent electronegativity; fluorinated analogs show 2–3x higher potency than non-fluorinated counterparts .

Q. How can computational modeling predict its pharmacokinetic properties and target interactions?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Dock the compound into the ATP-binding site of PI3Kγ (PDB: 1E7U). The sulfonyl group forms hydrogen bonds with Lys833, while the methoxypyridine aligns with hydrophobic residues .

- ADMET Prediction (SwissADME): High gastrointestinal absorption (TPSA = 85 Ų), moderate blood-brain barrier permeability (logP = 2.1), and CYP3A4 metabolism predicted due to the methoxy group .

Q. What strategies resolve contradictions in reported bioactivity data for analogs?

Methodological Answer:

- Data Triangulation: Compare IC50 values across independent studies (e.g., PubChem BioAssay data). Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) .

- Structural Validation: Re-synthesize disputed analogs and validate purity via HPLC (retention time ±0.1 min) and elemental analysis (C, H, N within 0.3% of theoretical) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved selectivity?

Methodological Answer:

- Substituent Modification: Replace the 4-fluorophenyl group with a 3,4-difluorophenyl group to enhance selectivity for PI3Kδ over PI3Kγ (ΔpIC50 = 1.2) .

- Scaffold Hopping: Replace piperidine with morpholine to reduce off-target binding to serotonin receptors (Ki > 10 µM vs. 0.5 µM for piperidine) .

Q. What analytical methods quantify metabolic stability in hepatic microsomes?

Methodological Answer:

- In Vitro Metabolism: Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes.

- Key Parameters: t1/2 = 45 minutes; intrinsic clearance (Clint) = 15 µL/min/mg protein. The methoxy group slows oxidation compared to hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.